4-(2-Dimethylamino-vinyl)pyridine

Photoelectron Spectroscopy Molecular Orbital Theory Physical Organic Chemistry

Researchers studying push-pull systems require isomerically pure enamines-substitution at the 2- or 3-position introduces confounding electronic effects. 4-(2-Dimethylamino-vinyl)pyridine (CAS 263359-20-2) eliminates ‘ortho effect’ interference. • **Quantified differentiation**: Pyridine N lone pair ionization energy ~9.8 eV (near unsubstituted pyridine), enabling isolated substituent effect analysis. • **Mechanistic utility**: Balanced product distribution in sulfene cycloadditions allows dissection of electronic vs. steric contributions. • **Supply certainty**: ≥95% purity, verified synthesis from 4-picolylsodium.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B12042700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Dimethylamino-vinyl)pyridine
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCN(C)C=CC1=CC=NC=C1
InChIInChI=1S/C9H12N2/c1-11(2)8-5-9-3-6-10-7-4-9/h3-8H,1-2H3/b8-5+
InChIKeyOWVFJYJLBSWYII-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Dimethylamino-vinyl)pyridine: A Specialized γ-Pyridyl Enamine for Electronic Studies


4-(2-Dimethylamino-vinyl)pyridine (CAS 263359-20-2), also known as (E)-N,N-dimethyl-2-(pyridin-4-yl)ethen-1-amine, is a heterocyclic enamine featuring a pyridine ring conjugated with a vinyl group substituted by a strong electron-donating dimethylamino group [1]. This 'push-pull' architecture creates a distinct donor-π-acceptor system, setting it apart from simple vinylpyridines or 4-(dimethylamino)pyridine (DMAP) [2]. Synthesized typically via the reaction of 4-picolylsodium with formamidinium salts or through direct amination of 4-vinylpyridine, it serves as a crucial intermediate and model compound in physical organic chemistry and materials science, rather than a simple bulk catalyst . Its value proposition for researchers lies in its well-characterized, quantifiable electronic deviations from its isomers, enabling predictable tuning of molecular properties.

Donor-π-Acceptor System Push-pull enamine architecture enables electronic property tuning studies
γ-Pyridyl Regiochemistry Predictable pyridine-like nitrogen lone pair behavior without ortho effects
Reported Purity Baseline Commercial specification supports synthesis reproducibility and procurement review

Why Position and Substitution Are Critical for Procurement


Generic substitution fails for 4-(2-dimethylamino-vinyl)pyridine because its physical and reactive properties are highly sensitive to both the position of the vinylamine group on the pyridine ring and the very presence of the dimethylamino substituent. Simply selecting the 2- or 3-isomer, or the unsubstituted 4-vinylpyridine, introduces known, quantifiable differences in ionization energy [1], electronic spectra, and basicity [2]. These differences directly impact the molecule's function as a regiochemical probe or a specific electronic building block. For instance, a switch to the α-isomer triggers a distinct 'ortho effect' that fundamentally alters the nitrogen lone pair energy, while choosing 4-vinylpyridine eliminates the crucial enamine functionality required for specific cycloaddition or condensation chemistries [1]. The following quantitative evidence demonstrates precisely where this compound diverges from its closest structural analogs.

2-Isomer Introduces a distinct ortho effect that shifts nitrogen lone pair ionization energy; may alter coordination chemistry outcomes compared to the predictable γ-isomer profile.
3-Isomer Alters sulfene reaction product distribution; the higher acceptor character of the ring changes the methylsulfonyl ketone yield, moving away from the intermediate reactivity of the 4-isomer.
4-Vinylpyridine Lacks the dimethylamino enamine functionality required for specific cycloaddition or condensation chemistries; cannot serve as a regiochemical electronic probe.

Quantitative Differentiation from Structural Analogs


Pyridine Nitrogen Lone Pair Ionization Energy

The He(I) photoelectron spectrum of 4-(2-dimethylaminovinyl)pyridine demonstrates that its pyridine nitrogen lone pair ionization energy is close to that of unsubstituted pyridine (~9.8 eV). This is a critical differentiator from α-(1-dimethylaminovinyl)pyridine, which exhibits a distinct ortho effect, deviating substantially from this value [1]. Furthermore, the splitting of the heterocycle's energy levels in the dimethylaminovinyl series is quantifiably less than in the corresponding vinylpyridine series, indicating a weakened interaction between the aromatic ring and the enamine fragment that is characteristic of the γ-isomer [1].

Pyridine N lone pair IE
Head-to-head
γ-isomer: close to pyridine (~9.8 eV); α-isomer: distinct ortho deviation
Maintains predictable pyridine-like basicity for coordination studies
Splitting of energy levels less than in vinylpyridine series
Photoelectron Spectroscopy Molecular Orbital Theory Physical Organic Chemistry

Regioselective Reactivity with Sulfene

In a direct head-to-head study, the reaction of isomeric (1-dimethylaminovinyl)pyridines with sulfene produces a mixture of 3-dimethylamino-3-pyridylthietane 1,1-dioxide and a methylsulfonyl ketone. The yield of the methylsulfonyl ketone product varies systematically depending on the position of the enamine group. The yield decreases as the acceptor character of the aromatic ring increases in the established order: α-Py < γ-Py < β-Py < Ph [1]. This demonstrates that the γ-isomer (4-(2-dimethylaminovinyl)pyridine) possesses a distinct, quantifiable position on the reactivity scale, situated between the α and β isomers.

Sulfene reactivity order
Head-to-head
Intermediate methylsulfonyl ketone yield: α-Py
Supports median reactivity profile for cycloaddition mechanistic studies
Yield ranking structurally diagnostic under sulfene conditions
Electronic absorption spectra
Cross-study comparable
Full UV-Vis spectra reported for free base, mono- and di-cations
Defines optical fingerprint for isomer differentiation in pigment models
Direct comparison with 2-isomer spectra available from literature
Purity & storage
Supplier spec
≥95% purity (HPLC); storage at 0–8 °C
Supports procurement reproducibility and stability review
Cold storage differentiates from room-temperature vinylpyridine analogs
Heterocyclic Chemistry Reaction Mechanism Regioselectivity Sulfene Chemistry

Electronic Absorption Spectra as Mycobacterial Pigment Model

A foundational structure-function study mapped the electronic spectra of 4-(2-dimethylaminovinyl)pyridine alongside its 2-isomer, including data for their free bases, mono-cations, and di-cations [1]. This comprehensive dataset, coupled with NMR spectra and dissociation constants, provides a quantitative spectral fingerprint that directly differentiates the 4-substituted pyridine from its 2-substituted analog. These differences are critical when the compound is used as a model for understanding the coloration mechanism of alkaloids produced by Mycobacterium tuberculosis [1].

Electronic absorption spectra
Cross-study comparable
Full UV-Vis spectra reported for free base, mono- and di-cations
Defines optical fingerprint for isomer differentiation in pigment models
Direct comparison with 2-isomer spectra available from literature
Medicinal Chemistry Tuberculosis Research UV-Vis Spectroscopy Molecular Pigments

Chemical Purity Standards and Storage Stability

A primary supplier offers 4-(2-dimethylamino-vinyl)pyridine with a minimum purity of 95% and specified storage conditions at 0-8 °C . This established commercial specification provides a verifiable baseline for procurement. While the 2-isomer is also available as a building block, the distinct storage and stability profile of the crystalline 4-isomer, requiring refrigerated storage, differentiates it from room-temperature-stable vinylpyridine analogs .

Purity & storage
Supplier spec
≥95% purity (HPLC); storage at 0–8 °C
Supports procurement reproducibility and stability review
Cold storage differentiates from room-temperature vinylpyridine analogs
Analytical Chemistry Procurement Reproducibility Chemical Synthesis

Validated Research Applications


Calibrated Reference in Photoelectron Spectroscopy

Based on the direct evidence that the γ-isomer's pyridine nitrogen lone pair ionization energy is close to that of unsubstituted pyridine (~9.8 eV) [1], this compound serves as an essential reference standard in photoelectron spectroscopy. It allows researchers to isolate the electronic perturbations caused by the dimethylaminovinyl substituent without the confounding 'ortho effect' observed in the α-isomer [1]. This application is critical for studies involving molecular orbital analysis of push-pull chromophores.

Mechanistic Probe for Sulfene Cycloaddition

The established intermediate reactivity of the γ-isomer in the yield series (α-Py < γ-Py < β-Py < Ph) for the reaction with sulfene [1] makes it uniquely valuable as a mechanistic probe. Researchers studying cycloaddition stereoelectronics can utilize this compound to generate a product profile with a balanced distribution between thietane dioxide and methylsulfonyl ketone, enabling the dissection of electronic versus steric contributions to the reaction pathway.

Model for Mycobacterial Pigment Biosynthesis

The comprehensive characterization of its electronic spectra across multiple protonation states, directly compared with its 2-isomer [1], positions 4-(2-dimethylaminovinyl)pyridine as a classic model for studying the structural basis of coloration in Mycobacterium tuberculosis alkaloids. Research groups investigating isonicotinoylhydrazide (isoniazid) metabolism or related pigment pathways should prioritize this specific isomer to align their data with the established literature baseline.

Precision Synthesis of 4-Substituted Pyridine Libraries

The compound's role as a key intermediate, synthesized from 4-picolylsodium and formamidinium salts [1], highlights its utility in constructing extended conjugated systems. Its commercial availability at a verified ≥95% purity [2] enables its direct use in parallel synthesis efforts aimed at generating small libraries of donor-π-acceptor pyridines, where the integrity of the 4-position is paramount for the desired electronic properties.

Application
Selection Property
Validation Focus
Photoelectron spectroscopy reference
Pyridine-like nN ionization context
Isomer-specific orbital energy comparison
Sulfene cycloaddition studies
Intermediate sulfene reactivity order
Regiochemical product distribution review
Mycobacterial pigment model
Reported electronic spectra across protonation states
Spectral isomer verification for literature alignment
4-Substituted pyridine library synthesis
Reported purity specification
Synthesis reproducibility and donor-acceptor system integrity
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